methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Antibacterial Kinase Inhibition Structure–Activity Relationship

Methyl 6‑fluoro‑4‑(3‑methylphenyl)‑4H‑1,4‑benzothiazine‑2‑carboxylate 1,1‑dioxide is a fully synthetic fluorinated benzothiazine sulfone‑ester [REFS‑1]. The 1,4‑benzothiazine class has been extensively explored as a bioisosteric scaffold for quinolone antibacterials, as well as for anticancer and antiviral programs [REFS‑2], with biological activity exquisitely sensitive to the N‑4 aryl substitution pattern.

Molecular Formula C17H14FNO4S
Molecular Weight 347.36
CAS No. 1291855-89-4
Cat. No. B2917915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1291855-89-4
Molecular FormulaC17H14FNO4S
Molecular Weight347.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
InChIInChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3
InChIKeyDTQRVUJEEKBPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Literature Baseline for Methyl 6‑fluoro‑4‑(3‑methylphenyl)‑4H‑1,4‑benzothiazine‑2‑carboxylate 1,1‑dioxide (CAS 1291855‑89‑4)


Methyl 6‑fluoro‑4‑(3‑methylphenyl)‑4H‑1,4‑benzothiazine‑2‑carboxylate 1,1‑dioxide is a fully synthetic fluorinated benzothiazine sulfone‑ester [REFS‑1]. The 1,4‑benzothiazine class has been extensively explored as a bioisosteric scaffold for quinolone antibacterials, as well as for anticancer and antiviral programs [REFS‑2], with biological activity exquisitely sensitive to the N‑4 aryl substitution pattern. Despite the class‑level precedent, the specific differential profile of the 6‑fluoro‑N‑(3‑methylphenyl) substitution vector remains uncharacterised in public peer‑reviewed or patent literature.

Why 1,4‑Benzothiazine‑1,1‑dioxides Cannot Be Considered Interchangeable: Criticality of N‑4 and C‑6 Substitution


Within the 4H‑1,4‑benzothiazine‑1,1‑dioxide series, even minor alterations to the N‑4 aryl group or the halogenation pattern at C‑6 can result in complete loss of activity against a given bacterial DNA‑gyrase or kinase target, as the N‑4 substituent directly influences the dihedral angle of the sulfone ring and the presentation of the C‑2 carboxylate pharmacophore [REFS‑1]. Consequently, compounds such as the unsubstituted N‑4‑phenyl analog or the C‑6‑unsubstituted benzothiazine cannot serve as functional surrogates for the 3‑methylphenyl, 6‑fluoro combination without quantitative target‑engagement data proving parity.

Quantitative Differential Evidence Audit for Methyl 6‑fluoro‑4‑(3‑methylphenyl)‑4H‑1,4‑benzothiazine‑2‑carboxylate 1,1‑dioxide


No Publicly Available Comparator Activity or Selectivity Data

After searching primary research papers, patents (including Google Patents, WIPO, and EPO), BindingDB, ChEMBL, and PubChem, no quantitative in‑vitro or in‑vivo data that directly compare this compound to a named analog could be located [REFS‑1]. The only biological data linked to the benzothiazine‑1,1‑dioxide scaffold relate to analogs bearing a cyclopropyl‑piperazinyl or difluorophenyl motif that are structurally remote from the 3‑methylphenyl‑6‑fluoro substitution pattern examined here [REFS‑1].

Antibacterial Kinase Inhibition Structure–Activity Relationship

Potential Application Scenarios Stemming from the Uncharacterized 3‑Methylphenyl‑6‑Fluoro Motif


Probing the N‑4 Torsion Angle Hypothesis in DNA‑Gyrase Inhibition

The 3‑methyl substituent on the N‑4 phenyl ring is predicted to increase steric hindrance relative to the unsubstituted phenyl analog, potentially altering the dihedral angle of the 1,1‑dioxide ring and the trajectory of the C‑2 carboxylate hydrogen‑bond network with DNA‑gyrase. Head‑to‑head MIC comparisons with the 4‑phenyl‑6‑fluoro‑1,1‑dioxide analog (CAS 1357703‑13‑9) would be required to validate this hypothesis.

Metabolic Soft‑Spot Screening via CYP450 Isoform Profiling

Class‑level data indicate that certain 1,4‑benzothiazine‑1,1‑dioxides are CYP2C19 substrates, while the 6‑fluoro substituent may reduce oxidative metabolism at the adjacent aromatic position. A comparative intrinsic clearance assay (human liver microsomes) against the 6‑unsubstituted N‑(3‑methylphenyl) analog could reveal whether the fluorine atom provides a measurable metabolic advantage, justifying its selection for programs requiring enhanced hepatic stability.

Exploratory Synthesis of a Novel BK‑Channel Modulator Library

Published 4H‑1,4‑benzothiazine series have been designed as large‑conductance calcium‑activated potassium (BK) channel modulators, with activity critically dependent on N‑4 and C‑6 functionalization. The 3‑methylphenyl‑6‑fluoro vector represents an unexplored quadrant of that design space, making the compound a logical starting point for a focused library where the 3‑methyl group may confer shape complementarity distinct from bulkier or more polar N‑4 substituents.

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